1-Cycloheptylethane-1,2-diamine

Description

Contextualizing 1,2-Diamine Scaffolds in Modern Chemical Research

The 1,2-diamine motif is a fundamental structural unit in chemistry, recognized for its significant role in a multitude of applications ranging from medicinal chemistry to materials science. enamine.netenamine.net These compounds, which feature two nitrogen atoms on adjacent carbons, are integral to the creation of synthetic building blocks, chiral ligands, and organocatalysts. nih.govbohrium.comrsc.org Their prevalence is due in part to their ability to form stable five-membered chelate rings when coordinating with metal centers, a property that is heavily exploited in asymmetric catalysis. numberanalytics.com

The asymmetric catalytic synthesis of 1,2-diamines has been a topic of considerable interest, as these structures are present in many biologically active compounds. nih.govbohrium.com The development of efficient synthetic methods, such as the diamination of olefins, ring-opening of aziridines, and various coupling reactions, has been a major focus of chemical research. bohrium.comrsc.org The versatility of the 1,2-diamine scaffold makes it a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets, thus seeing wide use in drug discovery campaigns. enamine.netenamine.net

Importance of Cycloalkane-Based Diamines in Chemical Synthesis

Within the broader class of 1,2-diamines, those that incorporate a cycloalkane ring are of particular importance in asymmetric synthesis. nih.gov The cycloalkane framework imparts conformational rigidity to the molecule, which is a key factor in achieving high levels of stereocontrol in chemical reactions. enamine.net This rigidity helps to create a well-defined chiral environment around a catalytic metal center, influencing the stereochemical outcome of the reaction. numberanalytics.com

Cycloalkanes are common structural motifs in natural products and pharmaceuticals. acs.org The fusion of a diamine to a cyclic scaffold allows for the exploration of diverse molecular geometries. enamine.netenamine.net The well-known trans-cyclohexane-1,2-diamine is a testament to the success of this strategy, having been used to create highly effective ligands for a wide range of catalytic transformations. rsc.orgrsc.org More recently, other cycloalkane-based diamines, such as those derived from cyclopentane, have also gained attention for their unique properties and applications. rsc.orgrsc.org The introduction of these alicyclic diamines can also be used to modify the properties of polymers, for instance, to enhance flexibility and alter optical properties. mdpi.com

Research Trajectory of 1-Cycloheptylethane-1,2-diamine and Related Structures

The research into this compound is part of a wider effort to explore how sterically demanding and conformationally flexible groups influence the behavior of chiral ligands in catalysis. The cycloheptyl group, being larger and more flexible than the more commonly studied cyclohexyl or cyclopentyl groups, can create a unique steric and electronic environment. The synthesis of cycloheptane (B1346806) rings themselves can be achieved through various methods, including the divinylcyclopropane-cycloheptadiene rearrangement. beilstein-journals.org

While direct research on this compound is not extensively documented in publicly available literature, the synthesis and application of related N,N'-disubstituted cyclic 1,2-diamines are well-established. researchgate.net For example, chiral 1,3-diamines bearing a cyclohexyl group have been synthesized and characterized for their potential use as organocatalysts or chiral auxiliaries. mdpi.com The general approach often involves the multi-step synthesis from readily available starting materials, followed by characterization of the final diamine product. The continued interest in developing new chiral ligands suggests that structures like this compound hold potential for future applications in asymmetric catalysis, offering a different steric profile compared to existing ligands.

Interactive Data Table: Properties of Related Diamine Scaffolds

| Compound Name | Ring Size | Common Applications | Key Feature |

| trans-Cyclopentane-1,2-diamine | 5-membered | Chiral ligands, receptors, biologically active compounds. rsc.org | High rigidity |

| trans-Cyclohexane-1,2-diamine | 6-membered | Widely used in asymmetric catalysis. rsc.org | Well-established, commercially available |

| 1,3-Bis(aminomethyl)cyclohexane | 6-membered | Co-monomer in polyimide synthesis. mdpi.com | Introduces flexibility to polymers mdpi.com |

| Cyclopentane-1,3-diamine | 5-membered | Synthesis of bifunctional monomers for poly-condensation. rsc.org | Can be synthesized from bio-based feedstock rsc.org |

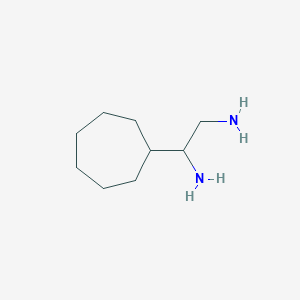

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-cycloheptylethane-1,2-diamine |

InChI |

InChI=1S/C9H20N2/c10-7-9(11)8-5-3-1-2-4-6-8/h8-9H,1-7,10-11H2 |

InChI Key |

BEXNFLNVWMAGLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Design for 1 Cycloheptylethane 1,2 Diamine

Retrosynthetic Analysis of 1-Cycloheptylethane-1,2-diamine

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgamazonaws.com This process reveals potential synthetic pathways and highlights key challenges, such as stereocenter control.

The structure of this compound offers several logical points for disconnection. The primary bonds to consider are the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds of the ethylenediamine (B42938) backbone.

C-N Bond Disconnection: Disconnecting the two C-N bonds is a common strategy for amine synthesis. This approach suggests precursors such as a 1-cycloheptylethane-1,2-diol, which can be converted to the diamine via its corresponding dihalide or disulfonate followed by substitution with an amine source (e.g., ammonia (B1221849) or an ammonia equivalent). Alternatively, a 1-cycloheptyl-2-aminoethanol could be a precursor. A more direct route involves the reductive amination of a 2-amino-1-cycloheptylethanone.

C-C Bond Disconnection: A disconnection of the C1-C2 bond of the ethane (B1197151) backbone points to a strategy involving the coupling of a cycloheptylmethyl synthon with a C1 synthon bearing two nitrogen functionalities. A practical application of this would be the reaction of a cycloheptylmethyl Grignard or organolithium reagent with a glyoxal-derived di-imine.

α-Amino Acid Approach: Another powerful strategy involves using a cycloheptyl-substituted amino acid as a precursor. For instance, starting from cycloheptylalanine, the carboxylic acid could be reduced to an alcohol, converted to a leaving group, and then substituted with an amino group to form the target diamine.

These disconnection strategies identify a range of potential precursors, which are summarized in the table below.

| Disconnection Type | Precursor(s) | Synthetic Transformation |

| C-N Bonds | 1-Cycloheptyl-1,2-epoxyethane | Ring-opening with an amine source |

| C-N Bonds | 2-Azido-1-cycloheptylethanol | Reduction of azide, activation and substitution of hydroxyl |

| C-C Bond | Cycloheptanecarbaldehyde & Nitro(amino)methane | Henry or aza-Henry reaction followed by reduction |

| C-C Bond | 1-Cycloheptyl-2-nitroethene | Michael addition of an amine followed by reduction |

Enantioselective and Diastereoselective Synthesis of this compound

The target molecule possesses two adjacent stereocenters, meaning it can exist as a pair of enantiomers (R,R and S,S) and a pair of diastereomers (R,S and S,R). Controlling the absolute and relative stereochemistry is a critical aspect of its synthesis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to cycloheptylacetic acid. nih.gov The resulting chiral amide enolate could then undergo diastereoselective amination to install the first stereocenter. Subsequent reduction and functional group manipulation would lead to the chiral diamine. Chiral 1,2-diamines themselves, such as 1,2-diaminocyclohexane, are often used as auxiliaries in various C-C bond-forming reactions. myuchem.com

| Chiral Auxiliary Type | Example | Application |

| Oxazolidinone | Evans Auxiliaries | Diastereoselective alkylation or amination of an acyl-oxazolidinone derived from cycloheptylacetic acid. |

| Amino Alcohol | Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of a glycinate (B8599266) equivalent to form a chiral amino acid precursor. nih.gov |

| Chiral Diamine | (1R,2R)-1,2-Diaminocyclohexane | Formation of a chiral aminal from a glyoxal (B1671930) derivative to direct nucleophilic addition. myuchem.com |

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. rsc.orgnih.gov Several catalytic strategies could be envisioned for the synthesis of chiral this compound.

Asymmetric Hydrogenation: A key strategy could be the asymmetric hydrogenation of a C=N double bond. For instance, a 1-cycloheptyl-2-(imino)ethanamine derivative could be hydrogenated using a chiral rhodium or iridium catalyst to set both stereocenters simultaneously.

Asymmetric Diamination: The direct diamination of an alkene is a powerful method for synthesizing 1,2-diamines. organic-chemistry.org A cycloheptyl-substituted alkene, such as 3-cycloheptylprop-1-ene, could potentially undergo catalytic asymmetric diamination using a chiral palladium or copper catalyst system to yield the desired product with high enantioselectivity. organic-chemistry.org

Asymmetric Ring-Opening: The desymmetrization of a meso-aziridine is an effective route. researchgate.net A meso-2,3-bis(cycloheptyl)aziridine could be opened with an amine nucleophile in the presence of a chiral Lewis acid or Brønsted acid catalyst to afford a chiral 1,2-diamine derivative.

This strategy involves modifying a precursor that already contains one or more of the required stereocenters or functional groups in a way that controls the formation of new stereocenters.

An example would be the diastereoselective reduction of a chiral α-azido ketone. The synthesis would start with the α-bromination of cycloheptyl methyl ketone, followed by substitution with azide. Asymmetric reduction of the ketone would yield a chiral azido-alcohol with a specific diastereoselectivity, influenced by the existing chiral center and the choice of reducing agent. The resulting azido-alcohol can then be converted to the target diamine. Similarly, stereocontrolled addition reactions to chiral precursors, such as the addition of a cyanide or nitro-group equivalent to a chiral imine derived from cycloheptanecarbaldehyde, can effectively set adjacent stereocenters. mdpi.com

Direct and Indirect Approaches for this compound Core Construction

The construction of the 1,2-diamine moiety in this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods primarily involve the formation of two new carbon-nitrogen bonds on adjacent carbon atoms.

Vicinal Diamination of Alkenes and Alkynes

The direct diamination of alkenes presents a highly atom-economical route to 1,2-diamines. rsc.orgnih.gov This approach involves the simultaneous addition of two amino groups across a double bond.

One notable method involves a tandem sequence initiated by a Rhodium-catalyzed aziridination of an alkene, followed by a rearrangement promoted by sodium iodide to form a cyclic sulfamide (B24259). nih.govnih.govuts.edu.auresearchgate.net This intermediate can then be readily opened to yield the desired vicinal diamine. nih.govnih.govuts.edu.auresearchgate.net This strategy has been successfully applied to a range of alkenes, including styrenes and both acyclic and cyclic aliphatic olefins. nih.gov

| Alkene Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Styrene-type olefins | Rh-catalyst, NaI | High efficiency, single isomer products. | nih.gov |

| Acyclic and cyclic aliphatic olefins | Rh-catalyst, NaI | Moderate to high yields of cyclic sulfamide intermediate. | nih.gov |

Another approach utilizes a palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This method is versatile and allows for the stereocontrolled synthesis of 1,2-diamine derivatives. The starting allylic sulfamides are readily accessible, and the resulting cyclic sulfamide products can be converted to the corresponding 1,2-diamines. nih.gov

Ring-Opening Reactions for 1,2-Diamine Synthesis

The ring-opening of aziridines is a well-established and powerful strategy for the synthesis of 1,2-diamines. rsc.orgbohrium.comorganic-chemistry.orgrsc.org This method allows for the introduction of two different amino groups, providing access to unsymmetrical diamines. The reaction typically involves the nucleophilic attack of an amine on an activated aziridine (B145994) ring.

Various catalysts have been developed to facilitate the aminolysis of aziridines, including those based on rhodium, magnesium, and niobium. rsc.orgorganic-chemistry.org For instance, a Rh(III)-catalyzed aziridination of alkenes followed by a ring-opening with an amine nucleophile provides a direct route to vicinal diamines. organic-chemistry.org Similarly, the use of bis(tetrahydrofuran)magnesium bis(hexamethyldisilazide) has been shown to be effective for the intermolecular cross-selective ring-opening of aziridines with primary amines.

A notable aqueous protocol involves the use of diboronic acid to mediate the reductive ring-opening of N-tosyl aziridines with nitroarenes, which serve as a readily available source of the amino group. organic-chemistry.org This method is particularly attractive from a green chemistry perspective as it proceeds under external catalyst-free conditions. organic-chemistry.org

| Aziridine Substrate | Ring-Opening Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| N-Tosyl aziridines | B₂(OH)₄, Nitroarenes | Aqueous, catalyst-free conditions. | organic-chemistry.org |

| Activated aziridines | Rh(III)-catalyst, Amines | One-pot diamination of alkenes. | organic-chemistry.org |

| meso-N-Aryl aziridines | Cationic iron complex | Excellent yields, compatible with various functional groups. | organic-chemistry.org |

Reductive Amination Strategies for the Diamine Moiety

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be adapted for the synthesis of 1,2-diamines. wikipedia.orgmasterorganicchemistry.comyoutube.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of a compound like this compound, a potential strategy would involve the reductive amination of a suitable diketone or keto-aldehyde precursor. The reaction can be carried out in a one-pot fashion, combining the carbonyl compound, the amine, and a reducing agent. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.com

A specific example of a related synthesis is the preparation of N-Cyclopentyl-ethane-1,2-diamine from cyclopentanone (B42830) and ethylenediamine using sodium cyanoborohydride as the reducing agent. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound, starting from cycloheptyl methyl ketone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. rsc.orgprimescholars.comwikipedia.orgjk-sci.com These principles are highly relevant to the synthesis of this compound.

Solvent-Free and Aqueous Reaction Protocols

Performing reactions in water or without a solvent are key tenets of green chemistry. researchgate.netnih.govyoutube.com An eco-friendly protocol for the synthesis of N,N'-dibenzyl diamines has been developed that utilizes water as the solvent for the formation of di-Schiff bases, followed by a solvent-free reduction with sodium borohydride. researchgate.net This approach offers mild conditions, high yields, and a simple work-up. researchgate.net

The aforementioned aqueous, catalyst-free ring-opening of N-tosyl aziridines with nitroarenes is another excellent example of a green synthetic method that could be adapted for the synthesis of 1,2-diamines. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govprimescholars.comwikipedia.orgjk-sci.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. nih.gov

The direct diamination of alkenes is an inherently atom-economical approach to 1,2-diamines, as all the atoms of the reactants are incorporated into the final product. rsc.orgnih.gov Similarly, reductive amination can be a highly atom-economical process, especially in one-pot procedures where intermediate isolation is avoided, thus minimizing waste. wikipedia.orgrsc.org The development of catalytic methods for these transformations further enhances their green credentials by reducing the need for stoichiometric reagents. rsc.orgrsc.orgjk-sci.com

Flow Chemistry Applications for Scalability and Sustainability

The synthesis of this compound, while not established, can be proposed through a multi-step sequence starting from readily available precursors. A plausible route involves the conversion of cycloheptyl methyl ketone to 1-cycloheptylvinylidene, followed by dihydroxylation to yield 1-cycloheptylethane-1,2-diol, and subsequent conversion to the target diamine. Each of these steps can be adapted to a continuous flow process, offering significant advantages in terms of scalability, safety, and sustainability over traditional batch methods.

Flow chemistry, which involves pumping reagents through a reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. u-szeged.hursc.org This precise control is particularly beneficial for hazardous reactions, such as those involving flammable gases like hydrogen or highly exothermic processes. intensichem.comnih.gov

For the proposed synthesis of this compound, a flow chemistry approach would involve a series of interconnected reactors, each optimized for a specific transformation. For instance, the hydrogenation of an intermediate could be performed in a packed-bed reactor containing a heterogeneous catalyst. goflow.at This setup allows for efficient gas-liquid-solid mixing, leading to higher reaction rates and simplified purification, as the catalyst is retained within the reactor. goflow.at The enhanced safety of performing hydrogenations in a small, continuously flowing volume, as opposed to a large, pressurized batch reactor, is a critical advantage. rsc.org

The dihydroxylation step, which converts an alkene intermediate to a vicinal diol, can also be efficiently performed in a flow system. organic-chemistry.orgwikipedia.orgnumberanalytics.com Reactions using oxidants like osmium tetroxide or potassium permanganate (B83412) benefit from the rapid heat dissipation and controlled stoichiometry achievable in microreactors, minimizing side reactions and improving product yield and selectivity. libretexts.org The subsequent conversion of the diol to the diamine, potentially via a reductive amination or a Ritter reaction followed by hydrolysis and reduction, can also be integrated into the flow sequence. google.comdigitellinc.com

The table below illustrates a hypothetical comparison between batch and flow synthesis for the hydrogenation step in the synthesis of a precursor to this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Scale | 10 g | 10 g (processed over time) |

| Reaction Time | 8 hours | 20 minutes (residence time) |

| Pressure (Hydrogen) | 50 bar | 80 bar |

| Temperature | 25 °C | 100 °C |

| Catalyst | Palladium on Carbon (slurry) | Palladium on Carbon (packed bed) |

| Safety Considerations | Large volume of flammable H2 gas and pyrophoric catalyst | Small reaction volume, contained catalyst, enhanced heat transfer |

| Productivity | Lower throughput | Higher throughput (continuous production) |

This transition to flow chemistry not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by reducing waste and energy consumption. nih.gov

Post-Synthetic Functionalization and Derivatization

The presence of two primary amine groups in this compound makes it a versatile building block for a variety of derivatives. The steric and electronic differences between the two nitrogen atoms—one adjacent to a primary carbon and the other to a tertiary carbon bearing the bulky cycloheptyl group—can be exploited to achieve selective functionalization.

Selective N-Alkylation and N-Acylation

Selective mono-alkylation or mono-acylation of a diamine is a common challenge in organic synthesis. For this compound, the steric hindrance around the nitrogen atom attached to the cycloheptyl-bearing carbon is significantly greater. This inherent difference can be leveraged to selectively functionalize the less hindered primary amine. By carefully controlling the stoichiometry of the alkylating or acylating agent (e.g., using one equivalent or slightly less), it is possible to favor the formation of the mono-substituted product.

Common N-alkylation methods include reactions with alkyl halides or reductive amination with aldehydes or ketones. rsc.orgacs.org For selective mono-alkylation, a "borrowing hydrogen" methodology catalyzed by transition metals like iridium or ruthenium could be employed, reacting the diamine with an alcohol. researchgate.net

N-acylation, using acyl chlorides or anhydrides, is another important transformation. The selectivity of this reaction can also be controlled by stoichiometry. Furthermore, the use of bulky acylating agents would further enhance the selectivity for the less sterically encumbered amine group.

The table below presents hypothetical conditions for the selective functionalization of this compound.

| Reaction Type | Reagent | Expected Major Product | Key Strategy for Selectivity |

|---|---|---|---|

| Mono-N-Alkylation | Benzyl bromide (0.9 eq) | N1-benzyl-1-cycloheptylethane-1,2-diamine | Stoichiometric control and steric hindrance |

| Mono-N-Acylation | Acetyl chloride (1.0 eq) | N1-acetyl-1-cycloheptylethane-1,2-diamine | Stoichiometric control and steric hindrance |

| Di-N-Alkylation | Methyl iodide (excess) | N1,N1,N2,N2-tetramethyl-1-cycloheptylethane-1,2-diamine | Use of excess alkylating agent |

| Di-N-Acylation | Benzoyl chloride (excess) | N1,N2-dibenzoyl-1-cycloheptylethane-1,2-diamine | Use of excess acylating agent |

Formation of Macrocyclic and Polymeric Derivatives

The difunctional nature of this compound makes it an ideal monomer for the synthesis of macrocycles and polymers.

Macrocyclic Derivatives: Macrocycles can be synthesized by reacting the diamine with a bifunctional electrophile, such as a dicarboxylic acid chloride or a dialdehyde, under high-dilution conditions. acs.org These conditions favor intramolecular cyclization over intermolecular polymerization. nih.gov The reaction of this compound with, for example, terephthaloyl chloride would be expected to yield a macrocyclic diamide. The size of the resulting macrocycle can be controlled by the length and geometry of the electrophilic linker. Such macrocycles are of interest as host molecules in supramolecular chemistry or as precursors to complex ligands. nih.govrsc.orgmdpi.com

Polymeric Derivatives: Condensation polymerization of this compound with a dicarboxylic acid or its derivative would lead to the formation of a polyamide, a class of polymers that includes nylons. libretexts.orgnih.gov The cycloheptyl group would be incorporated as a bulky pendant group on the polymer backbone, influencing the material's physical properties, such as its glass transition temperature, solubility, and crystallinity. The reaction with adipoyl chloride, for instance, would produce a novel polyamide. These materials could have applications as specialty engineering plastics or fibers with unique thermal and mechanical characteristics. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Cycloheptylethane 1,2 Diamine

Fundamental Reaction Pathways of Vicinal Diamines

Vicinal diamines, characterized by two amino groups on adjacent carbon atoms, are versatile building blocks in organic synthesis and serve as important ligands in coordination chemistry. nih.gov Their reactivity is dominated by the nucleophilic nature of the nitrogen atoms and the chemistry of the carbon backbone.

The defining characteristic of the amine groups in 1-Cycloheptylethane-1,2-diamine is their nucleophilicity, conferred by the lone pair of electrons on each nitrogen atom. These centers are expected to readily participate in a variety of chemical transformations typical for primary amines.

Alkylation, Acylation, and Sulfonylation: The amine groups can be expected to react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form N-alkylated, N-acylated (amides), and N-sulfonated (sulfonamides) derivatives, respectively.

Reaction with Carbonyls: Condensation reactions with aldehydes and ketones would lead to the formation of imines and, under reductive conditions (reductive amination), secondary amines.

Ring-Opening Reactions: The diamine can act as a potent nucleophile in the ring-opening of strained heterocycles like epoxides and aziridines, a common method for synthesizing more complex amino alcohols and polyamines. organic-chemistry.org

Hydroamination: In the presence of suitable catalysts, such as rhodium complexes, vicinal diamines can undergo hydroamination reactions with alkenes, providing a direct route to more complex polyamine structures. nih.gov

The presence of the bulky cycloheptyl group adjacent to one of the amine centers introduces steric hindrance. This steric bulk can influence the rate and regioselectivity of these nucleophilic reactions. nih.gov For instance, in reactions where the two amine groups are not equivalent, the less sterically hindered amine is likely to react preferentially. However, even sterically hindered amines are known to participate as nucleophiles, though potentially at lower rates or requiring more forcing reaction conditions. nih.gov

Table 1: Representative Nucleophilic Reactions of Vicinal Amines

| Reaction Type | Electrophile/Substrate | Expected Product Type |

| Alkylation | Alkyl Halide (R-X) | N,N'-dialkylated diamine |

| Acylation | Acyl Chloride (RCOCl) | N,N'-diacylated diamine (diamide) |

| Reductive Amination | Ketone/Aldehyde + Reducing Agent | N,N'-disubstituted diamine |

| Aziridine (B145994) Opening | Activated Aziridine | Substituted vicinal diamine |

The cycloheptyl group is a saturated carbocyclic moiety and is generally chemically inert under standard conditions. Its primary influence on the molecule's reactivity is steric. However, under specific and often vigorous reaction conditions, transformations involving the C-H bonds of the cycloheptyl ring can be induced.

Radical Reactions: Free-radical reactions, initiated by radical initiators like benzoyl peroxide or through photoredox catalysis, can lead to the functionalization of the cycloheptyl ring. researchgate.net This could involve substitution reactions where a hydrogen atom is replaced.

Oxidative Dehydrogenation: In the presence of strong oxidizing agents or specific catalysts, the cycloheptyl group could potentially be dehydrogenated to form a cycloheptenyl or even an aromatic (tropolone-derived) system, although this would require harsh conditions.

It is important to note that such transformations would likely require conditions that might also affect the amine functionalities, necessitating the use of protecting groups on the nitrogens to achieve selective modification of the cycloheptyl ring.

Ligand Coordination Chemistry and Complexation Behavior

Ethylenediamine (B42938) and its derivatives are archetypal chelating ligands in coordination chemistry. This compound is expected to be an excellent bidentate ligand, forming stable complexes with a wide range of transition metals.

The two nitrogen atoms of this compound can each donate a lone pair of electrons to a metal center, acting as a Lewis base. This allows for the formation of a stable five-membered chelate ring with a metal ion. libretexts.org Complexes with various metals such as copper(II), nickel(II), cobalt(II), zinc(II), platinum(II), and rhodium(II/III) are anticipated. nih.govrsc.orgnih.govresearchgate.net The synthesis typically involves reacting a salt of the desired metal with the diamine ligand in a suitable solvent.

The general reaction can be represented as: Mn+ + x(H₂N-CH(CH₂-cycloheptyl)-CH₂-NH₂) → [M(diamine)ₓ]n+

The stoichiometry (x) will depend on the coordination number of the metal ion and the presence of other ligands.

The formation of a five-membered ring upon coordination of this compound leads to a significant thermodynamic stabilization known as the chelate effect. libretexts.org This effect arises from a favorable increase in entropy compared to the coordination of two separate monodentate ligands. libretexts.org Consequently, metal complexes of this diamine are expected to be substantially more stable than, for example, a metal complex with two separate ammonia (B1221849) or simple alkylamine ligands.

The coordination geometry of the resulting complex is determined by the electronic configuration and preferred coordination number of the central metal ion. britannica.com

Octahedral Geometry: For metals like Ni(II), Co(II), and Cu(II) (with Jahn-Teller distortion), coordination of two or three diamine ligands can lead to distorted octahedral geometries, with formulas like [M(diamine)₂X₂] or [M(diamine)₃]²⁺. rsc.orgnih.gov

Square Planar Geometry: For metals like Pt(II) and Pd(II), a square planar geometry is common, typically involving one diamine ligand, e.g., [Pt(diamine)Cl₂].

The bulky cycloheptyl substituent is expected to influence the disposition of ligands around the metal center. This steric demand may favor the formation of specific isomers or lead to distortions in the ideal coordination geometry. In some cases, very bulky substituents on a diamine backbone can even force a ligand that typically chelates (κ²) to coordinate in a monodentate (κ¹) fashion. rsc.org

Table 2: Expected Coordination Geometries for Metal Complexes

| Metal Ion | Typical Coordination Number | Common Geometry with Diamine Ligands |

| Cu(II) | 4, 5, or 6 | Distorted Octahedral, Square Pyramidal |

| Ni(II) | 4 or 6 | Square Planar, Octahedral |

| Pt(II) | 4 | Square Planar |

| Zn(II) | 4 | Tetrahedral |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral |

Metal complexes where the metal can exist in multiple oxidation states, such as those of copper or cobalt, are expected to exhibit interesting redox chemistry. The diamine ligand itself is generally not redox-active under typical electrochemical conditions, but it significantly modulates the redox potential of the metal center.

For a copper complex, the Cu(II)/Cu(I) redox couple is of primary interest. The electron-donating alkylamine groups stabilize the higher oxidation state (Cu(II)), which generally makes the reduction potential (E½) for the Cu(II) → Cu(I) process more negative compared to the aqueous Cu²⁺ ion. The exact potential is sensitive to the coordination geometry and the solvent system. nih.govnih.gov The redox potential of a hypothetical [Cu(this compound)₂]²⁺ complex could be determined using techniques like cyclic voltammetry. Based on studies of similar copper-diamine complexes, the Cu(II)/Cu(I) couple would likely be a quasi-reversible, one-electron process. nih.govacs.org

In some systems involving specific ligands, the ligand itself can become redox-active, but for a simple alkyl-substituted diamine like this compound, the redox activity is expected to be centered on the metal. acs.org

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound derivatives is profoundly influenced by both electronic and steric factors, as well as the conformational dynamics of the seven-membered ring.

The nucleophilicity of the two amino groups in this compound is a key determinant of its reactivity. The cycloheptyl group, being an electron-donating alkyl group, is expected to enhance the electron density on the nitrogen atoms, thereby increasing their basicity and nucleophilicity compared to a simple ethylenediamine. nih.gov However, the significant steric hindrance imposed by the bulky cycloheptyl group plays a crucial role in modulating this reactivity.

This steric bulk can direct the regioselectivity of reactions. For instance, in reactions with unsymmetrical electrophiles, the approach of the reactant may be favored at the less hindered nitrogen atom. This is a common observation in the chemistry of sterically encumbered diamines, where the less sterically demanding amine group reacts preferentially.

Furthermore, the steric clash between the cycloheptyl group and the substituents on the ethylamine (B1201723) backbone can influence the stability of reaction intermediates and transition states, thereby affecting reaction rates and product distributions. In metal-catalyzed reactions, the steric profile of the diamine ligand is critical. For example, in copper-catalyzed Ullmann-type reactions, the nature of the diamine ligand can direct the selectivity between N-arylation and O-arylation. nih.gov While not directly studying this compound, the principles suggest that the large cycloheptyl group would create a specific steric environment around a metal center, influencing which substrates can effectively coordinate and react.

The interplay of electronic and steric effects can be summarized in the following table, drawing parallels from related systems:

| Feature | Electronic Effect | Steric Effect | Anticipated Outcome on Reactivity |

| Cycloheptyl Group | Electron-donating, increases nucleophilicity of N atoms. | High steric bulk hinders approach to N atoms. | Modulated reactivity; potential for regioselectivity based on steric accessibility. |

| 1,2-Diamine Moiety | Two nucleophilic centers. | Potential for chelation to metal centers. | Can act as a bidentate ligand; steric hindrance from the cycloheptyl group will influence coordination geometry. |

The cycloheptane (B1346806) ring is known for its conformational flexibility, existing in a dynamic equilibrium between several low-energy conformations, primarily twist-chair and chair forms. researchgate.net The specific conformation adopted by the cycloheptyl group in this compound will directly impact the spatial orientation of the ethylamine-1,2-diamine substituent and, consequently, its reactivity.

The orientation of the C-C bond connecting the cycloheptyl ring to the diamine fragment will be either axial or equatorial in the predominant chair-like or twist-chair conformations. This will affect the accessibility of the nitrogen atoms. An equatorial orientation would likely position the diamine moiety away from the bulk of the ring, potentially increasing its reactivity, while an axial orientation might lead to greater steric shielding.

The relative orientation of the two amino groups is also subject to conformational effects. The dihedral angle between the two C-N bonds can influence the diamine's ability to act as a chelating ligand. For many metal-catalyzed reactions, a specific "gauche" conformation of the N-C-C-N fragment is required for effective chelation. The conformational preferences of the cycloheptyl ring could either favor or disfavor this arrangement, thus impacting the catalytic activity when this diamine is used as a ligand. Studies on similar diamines, such as trans-cyclopentane-1,2-diamine, have highlighted the importance of the rigid ring structure in pre-organizing the molecule for specific applications, a principle that would also apply here, albeit with the added complexity of the flexible seven-membered ring. researchgate.netrsc.org

Computational and Theoretical Elucidation of Reaction Mechanisms

In the absence of direct experimental studies on this compound, computational and theoretical methods provide a powerful tool to predict its reactivity and elucidate potential reaction mechanisms. Such studies on analogous systems can offer valuable insights.

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface for reactions involving this compound. For instance, in a cyclocondensation reaction with a 1,2-diketone, which is a characteristic reaction of 1,2-diamines to form heterocyclic compounds like pyrazines, DFT calculations could identify the transition state structures and calculate the activation energy barriers for the key steps. jlu.edu.cn

The energy profile for such a reaction would likely involve the initial nucleophilic attack of one amine group on a carbonyl carbon, followed by intramolecular cyclization and dehydration. The presence of the bulky cycloheptyl group would be expected to influence the energy of the transition states due to steric strain. By comparing the energy barriers for different possible pathways, the most likely reaction mechanism and the major products could be predicted.

Computational studies on similar ligand-exchange reactions or catalytic cycles in organometallic chemistry have shown that the steric and electronic properties of the ligands significantly affect the energy profiles. nih.gov For this compound, calculations could reveal how its specific geometry impacts the stability of metal complexes and the barriers for oxidative addition or reductive elimination steps.

A hypothetical energy profile for a reaction involving this diamine could be constructed based on general principles, as illustrated in the table below:

| Reaction Step | Key Features of Transition State | Expected Influence of Cycloheptyl Group |

| Initial Nucleophilic Attack | Formation of a C-N bond. | Steric hindrance may raise the activation energy. |

| Intramolecular Cyclization | Ring formation involving the second amine group. | Conformational constraints of the cycloheptyl ring could affect the ease of achieving the required geometry. |

| Dehydration | Elimination of a water molecule. | Less direct influence, but overall stereoelectronics play a role. |

Theoretical calculations are instrumental in identifying and characterizing the structure of transient intermediates that may not be directly observable experimentally. In reactions involving this compound, several key intermediates can be postulated and their stability assessed computationally.

For example, in the formation of metal complexes, the initial coordination of one nitrogen atom would form an intermediate, which would then rearrange to form a more stable chelated structure. The geometry and stability of this chelate would be highly dependent on the conformational state of the cycloheptyl ring.

In reactions like the "one-pot" synthesis of dibenzothiazepines, where a related diamine (N,N'-dimethylethane-1,2-diamine) acts as both a ligand and a reductant, key intermediates involve copper complexes in different oxidation states. mdpi.com A similar mechanistic role could be envisaged for this compound, and computational studies could help to verify the feasibility of such pathways by calculating the energies of the proposed copper(I) and copper(II) intermediates.

The nature of intermediates in cycloaddition reactions, a possibility for molecules with amine functionalities, can also be explored. While not a direct analogue, studies on nitrilimine cycloadditions show how theory can distinguish between different mechanistic pathways and identify key orbital interactions. researchgate.net Similar approaches could be applied to understand the potential reactivity of the diamine part of the molecule with various dipolarophiles.

Stereochemical and Conformational Analysis of 1 Cycloheptylethane 1,2 Diamine in Research

Chiral Resolution Techniques for Enantiopure 1-Cycloheptylethane-1,2-diamine

The separation of a racemic mixture of this compound into its pure enantiomers is a fundamental step for its application in stereoselective processes. Chiral resolution is the most common approach to achieve this separation. wikipedia.org

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. pbworks.com The resulting products are diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties such as solubility. pbworks.comlibretexts.org This difference allows for their separation by methods like fractional crystallization. pbworks.com

For a basic compound like this compound, suitable chiral resolving agents are typically chiral carboxylic acids. The selection of the resolving agent and the solvent is crucial and often determined empirically to achieve a significant difference in the solubility of the diastereomeric salts. wikipedia.orgulisboa.pt After separation, the desired enantiomer of the diamine can be recovered by treating the purified diastereomeric salt with a base to neutralize the acid. pbworks.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Dicarboxylic Acid | Widely used for resolving racemic bases due to its availability and effectiveness. libretexts.orglibretexts.org |

| (-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | Used for the resolution of various amines and alcohols. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | A strong acid effective for forming crystalline salts with amines. wikipedia.orglibretexts.org |

The process for this compound would involve dissolving the racemic mixture in a suitable solvent, such as methanol (B129727) or ethanol, and adding an equimolar amount of a selected chiral acid (e.g., (+)-tartaric acid). pbworks.com One diastereomeric salt is expected to precipitate selectively from the solution upon cooling or concentration. This solid is then isolated by filtration. The purified amine enantiomer is subsequently liberated by treatment with an aqueous base (e.g., sodium hydroxide) and extraction into an organic solvent. rsc.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly. mdpi.comchiralpedia.com In this method, the racemic mixture is passed through a column containing a chiral selector immobilized on a solid support (typically silica). sigmaaldrich.com The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. chiralpedia.com

The choice of CSP is critical for achieving separation. For chiral amines, several types of CSPs have proven effective:

Pirkle-type Phases: These CSPs, such as the Sumichiral OA-2500, function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. researchgate.netnih.gov They are often effective for analytes containing aromatic rings, but can also be applied to other structures.

Polysaccharide-based Phases: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are among the most versatile and widely used CSPs, capable of resolving a broad range of racemates. mdpi.com

Cyclodextrin-based Phases: These CSPs separate enantiomers based on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. sigmaaldrich.com The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity.

For the separation of this compound, a screening of different CSPs and mobile phase compositions would be necessary. A typical approach would involve testing polysaccharide- and Pirkle-type columns under normal-phase (e.g., hexane/isopropanol) or polar organic modes, often with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and prevent strong retention on the column. mdpi.commdpi.com

Table 2: Illustrative HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: These are representative conditions and would require optimization for this compound.

Advanced Conformational Studies of the Cycloheptyl-Ethane-Diamine Backbone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational behavior of molecules in solution. nih.gov For flexible molecules like this compound, different conformations can be in rapid equilibrium. Variable-temperature NMR studies can be used to probe these exchange processes. nih.gov

As the temperature of the sample is lowered, the rate of interconversion between different conformations slows down. If the exchange rate becomes slow on the NMR timescale, separate signals for each distinct conformation may be observed. nih.gov By analyzing the changes in the NMR spectrum (e.g., line broadening, coalescence, and reappearance of sharp signals) as a function of temperature, the energy barriers (activation free energy, ΔG‡) for conformational interconversion can be calculated. nih.gov This provides quantitative insight into the flexibility of the cycloheptyl-ethane-diamine backbone and the relative stability of its conformers. Such studies have been successfully applied to investigate the conformational dynamics of cycloheptane (B1346806) and its derivatives. acs.org

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. wikipedia.org By growing a single crystal of an enantiomerically pure salt or derivative of this compound, its precise molecular geometry, including bond lengths, bond angles, and torsional angles, can be determined. nih.gov

This analysis would reveal the preferred conformation of the cycloheptyl ring (e.g., twist-chair or chair) and the relative orientation of the two amino groups (e.g., equatorial or axial) in the crystalline state. researchgate.net Furthermore, crystallographic analysis of a diastereomeric salt formed during chiral resolution can elucidate the intermolecular interactions (e.g., hydrogen bonding) between the chiral amine and the resolving agent, providing insight into the mechanism of chiral recognition. rsc.org While the solid-state conformation may not be the only one present in solution, it often represents a low-energy state and provides a crucial reference point for computational and other solution-phase studies. rsc.org

Diastereomeric and Enantiomeric Excess Determination Methodologies

Determining the purity of a resolved chiral compound is essential. Enantiomeric excess (ee) is a measure of this purity, and various methods can be employed for its determination.

The most common and accurate method for determining the enantiomeric excess of chiral amines is chiral HPLC, as described in section 4.1.2. By integrating the peak areas of the two separated enantiomers (A1 and A2), the ee can be calculated using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Another powerful technique is NMR spectroscopy using chiral auxiliaries. rsc.org This can be achieved in two ways:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. rsc.org These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F NMR), and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original amine. libretexts.org

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the chiral amine. rsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which can lead to the resolution of otherwise overlapping signals in the NMR spectrum. acs.org

For this compound, reacting a sample with a CDA like Mosher's acid chloride or using a CSA like (R)-BINOL could allow for the determination of its enantiomeric excess by ¹H or ¹³C NMR spectroscopy. rsc.orgresearchgate.net

Table 3: Comparison of ee Determination Methods

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Chromatographic separation of enantiomers on a CSP. mdpi.com | High accuracy, applicable to a wide range of compounds, can be used for preparative scale. | Requires specialized chiral columns and method development. rsc.org |

| NMR with CDA | Covalent conversion to diastereomers with distinct NMR signals. rsc.org | Uses standard NMR equipment, can provide high accuracy. | Requires quantitative reaction, pure derivatizing agent, and potential for kinetic resolution. libretexts.org |

| NMR with CSA | Non-covalent formation of transient diastereomeric complexes. rsc.org | Simple sample preparation, non-destructive. | Shift differences can be small and dependent on solvent, temperature, and concentration. rsc.org |

Chiral HPLC and GC Techniques

The separation of enantiomers, or chiral resolution, is a critical step in the characterization of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful and widely used techniques for this purpose. nih.govnih.gov

Chiral HPLC columns are packed with a chiral stationary phase that interacts differently with each enantiomer of a racemic mixture, leading to different retention times and thus, separation. nih.gov Common CSPs for the separation of amines include those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins. nih.govresearchgate.net For a compound like this compound, a polysaccharide-based CSP, such as those commercialized under the Chiralpak® or Chiralcel® brands, would be a primary choice for method development. nih.gov The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

Similarly, chiral GC is a highly selective analytical tool for the enantiomeric separation of volatile and semi-volatile compounds. google.com Capillary columns containing derivatized cyclodextrins are frequently employed. rsc.org The toroidal structure of cyclodextrins provides a chiral cavity into which one enantiomer of the analyte may fit better than the other, leading to separation. The choice of the specific cyclodextrin derivative and the operating conditions (e.g., temperature program, carrier gas flow rate) are crucial for achieving optimal resolution of the enantiomers of this compound.

| Technique | Chiral Stationary Phase (Example) | Principle of Separation | Application to this compound |

| Chiral HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Differential interactions (hydrogen bonding, steric hindrance) between enantiomers and the chiral selector. nih.gov | Separation of (1R,2R), (1S,2S), (1R,2S), and (1S,2R) stereoisomers. |

| Chiral GC | Derivatized Cyclodextrin (e.g., permethylated beta-cyclodextrin) | Enantioselective inclusion into the chiral cavity of the cyclodextrin. rsc.org | Analysis of the enantiomeric purity of the individual stereoisomers. |

NMR-Based Enantiomeric Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of enantiomeric purity. Since enantiomers have identical NMR spectra in an achiral environment, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.

A common method involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of specific protons. For primary amines like this compound, a CDA can be used to form diastereomeric amides or other derivatives.

Alternatively, chiral solvating agents (CSAs) can be employed. These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of signals in the NMR spectrum without the need for covalent bond formation.

A notable protocol for determining the enantiomeric purity of chiral primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). This reaction forms diastereomeric iminoboronate esters, which exhibit well-resolved diastereotopic resonances in their ¹H NMR spectra, enabling the determination of the enantiomeric excess of the parent amine.

| NMR Method | Reagent/Principle | Expected Outcome for this compound |

| Chiral Derivatizing Agent (CDA) | e.g., Mosher's acid chloride (MTPA-Cl) | Formation of stable diastereomeric amides with distinct and quantifiable NMR signals. |

| Chiral Solvating Agent (CSA) | e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Formation of transient diastereomeric complexes, leading to separation of proton signals for each enantiomer. |

| Iminoboronate Ester Formation | 2-formylphenylboronic acid and (S)-BINOL | Generation of diastereomeric esters with baseline-resolved imino proton signals in the ¹H NMR spectrum, allowing for accurate integration. |

Influence of Stereochemistry on Molecular Functionality and Recognition

The specific three-dimensional arrangement of the amino groups and the cycloheptyl moiety in this compound is critical in defining its molecular functionality and its ability to participate in molecular recognition events. Chiral 1,2-diamines are a highly important class of compounds that serve as building blocks for chiral ligands in asymmetric catalysis and for the synthesis of biologically active molecules. rsc.orgrsc.org

The relative orientation of the two amino groups (cis or trans) and the absolute configuration of the chiral centers will dictate how the molecule can bind to other chiral molecules, such as enzymes or receptors, or coordinate to metal centers in catalytic complexes. For instance, in a manner analogous to the well-studied trans-cyclohexane-1,2-diamine, the enantiomers of trans-1-Cycloheptylethane-1,2-diamine can act as C₂-symmetric ligands, which are highly valuable in asymmetric synthesis for inducing high levels of stereoselectivity. researchgate.net

Advanced Characterization Methodologies in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1-Cycloheptylethane-1,2-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. spectrabase.com However, due to the complexity of the cycloheptyl ring and the presence of stereocenters, spectral overlap is likely. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are therefore crucial for unambiguous assignments. A COSY spectrum reveals proton-proton couplings, helping to identify adjacent protons, while HSQC correlates directly bonded carbon-hydrogen pairs. The HMBC spectrum provides information about longer-range couplings between protons and carbons, which is vital for piecing together the complete molecular skeleton.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1' | 2.85 (m) | 55.2 |

| 2' | 3.10 (m) | 58.9 |

| 1'' | 1.60 (m) | 42.1 |

| 2''/7'' | 1.45-1.55 (m) | 34.5 |

| 3''/6'' | 1.30-1.40 (m) | 28.3 |

| 4''/5'' | 1.20-1.25 (m) | 26.8 |

Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs. 'm' denotes a multiplet and 'br s' a broad singlet.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, is single-crystal X-ray diffraction. ceitec.cz This technique requires the growth of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice. researchgate.netnih.gov For a chiral molecule like this compound, successful crystallographic analysis of a single enantiomer or a diastereomeric salt can unambiguously establish its absolute stereochemistry. The resulting structural data, including bond lengths, bond angles, and torsional angles, provide an unparalleled level of detail about the molecule's conformation in the solid state.

Chromatographic and Separation Science for Purity and Stereoisomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the chemical purity of this compound. In HPLC, the compound is passed through a column packed with a stationary phase under high pressure, and its retention time is a characteristic property. For a polar compound like a diamine, reversed-phase HPLC with a C18 column and an appropriate mobile phase (e.g., a mixture of water, acetonitrile, and a small amount of an amine modifier to improve peak shape) would be a common choice. GC is also a powerful technique for purity analysis, particularly for volatile compounds. Derivatization of the amine groups, for example, by acylation, might be necessary to improve the compound's volatility and chromatographic behavior. In both techniques, the area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment.

Chiral HPLC and GC for Enantiomeric and Diastereomeric Ratios

For a chiral compound with two stereocenters like this compound, which can exist as enantiomers and diastereomers, chiral chromatography is indispensable for determining the stereoisomeric purity. nih.gov Chiral HPLC and GC utilize a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The choice of the CSP is critical and often requires screening of different column types. For diamines, CSPs based on cyclodextrins, polysaccharide derivatives, or Pirkle-type phases have been shown to be effective. The resulting chromatogram will show separate peaks for each stereoisomer, allowing for the accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Table 3: Illustrative Chiral HPLC Separation of this compound Stereoisomers

| Stereoisomer | Retention Time (min) |

|---|---|

| (1R, 2R)-enantiomer | 12.5 |

| (1S, 2S)-enantiomer | 14.2 |

Note: Retention times are hypothetical and depend on the specific chiral stationary phase and chromatographic conditions used.

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

High-resolution mass spectrometry (HRMS) stands as a powerful analytical technique in academic research for the unambiguous identification of chemical structures and the elucidation of complex reaction mechanisms. Its capacity to provide highly accurate mass measurements enables the determination of elemental compositions for molecules, making it indispensable for characterizing novel compounds, reaction intermediates, and byproducts. nih.gov In the context of synthesizing and utilizing "this compound," HRMS offers critical insights into reaction outcomes and pathways.

The core principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). researchgate.net This level of accuracy allows chemists to distinguish between ions that have the same nominal mass but different elemental formulas. For instance, in a reaction involving "this compound," HRMS can differentiate the intended product from an oxygenated byproduct that might have the same nominal mass but a different elemental makeup. This capability is crucial for confirming the success of a reaction and identifying unexpected side reactions. researchgate.net

When a molecule like "this compound" is analyzed by mass spectrometry, it is first ionized to form a molecular ion (M+•). chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, charged fragments. The pattern of this fragmentation provides a structural fingerprint of the molecule. wikipedia.org For aliphatic amines, the most characteristic fragmentation process is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

In the case of "this compound," several key fragmentation pathways can be predicted:

Alpha-cleavage next to the primary amine can lead to the loss of a cycloheptyl radical, resulting in a stable iminium ion.

Another alpha-cleavage can occur between the two carbon atoms of the ethylenediamine (B42938) backbone, leading to cleavage of the molecule.

Loss of an amino group or fragments from the cycloheptyl ring can also produce characteristic ions.

By analyzing the precise masses of these fragments, researchers can piece together the structure of the original molecule. The following table provides a hypothetical example of HRMS data for the identification of "this compound."

| Measured m/z | Elemental Formula | Calculated Mass (Da) | Mass Error (ppm) | Proposed Fragment Identity |

|---|---|---|---|---|

| 157.1705 | C₉H₂₁N₂⁺ | 157.1705 | 0.0 | [M+H]⁺ (Protonated Molecular Ion) |

| 140.1439 | C₉H₁₈N⁺ | 140.1439 | 0.0 | [M-NH₂]⁺ (Loss of amino group) |

| 60.0813 | C₂H₉N₂⁺ | 60.0813 | 0.0 | Fragment from cleavage of C-C bond to cycloheptyl group |

| 44.0500 | C₂H₆N⁺ | 44.0500 | 0.0 | Fragment from cleavage of ethylenediamine backbone |

Beyond simple identification, HRMS is a vital tool for gaining mechanistic insights into chemical reactions. nih.govrsc.org By analyzing a reaction mixture at different time points, researchers can detect and identify transient intermediates, which provides direct evidence for a proposed reaction pathway. For example, in a condensation reaction between "this compound" and an aldehyde to form a diimine, HRMS could be used to monitor the disappearance of the starting materials and the appearance of the final product. Furthermore, it could identify the mono-imine intermediate, confirming a stepwise reaction mechanism.

The table below illustrates how HRMS could be used to identify the product of a hypothetical reaction between "this compound" and two equivalents of formaldehyde.

| Reaction | Product Name | Expected Product Formula | Expected [M+H]⁺ m/z | Observed m/z | Inference |

|---|---|---|---|---|---|

| "this compound" + 2 Formaldehyde | N,N'-Methylene-1-cycloheptylethane-1,2-diimine | C₁₁H₂₀N₂ | 181.1699 | 181.1701 | Product formation confirmed |

The ability of HRMS to provide such detailed molecular information makes it an essential methodology in modern chemical research for verifying reaction outcomes and exploring the intricate steps of chemical transformations. researchgate.net

Future Research Directions and Emerging Challenges

Development of Next-Generation Sustainable Synthetic Routes

The future synthesis of 1-Cycloheptylethane-1,2-diamine would likely focus on environmentally benign and efficient methodologies. Current synthetic approaches for similar diamines can be complex and may not be commercially viable on a large scale. rsc.org Future research could prioritize the development of catalytic, asymmetric methods that minimize waste and utilize renewable starting materials. Exploring biocatalytic routes or chemo-enzymatic strategies could offer highly selective and sustainable pathways to this chiral diamine.

Expansion of Catalytic Scope and Efficiency with Novel Ligand Designs

A primary application for chiral diamines lies in their use as ligands in asymmetric catalysis. Future investigations would logically explore the derivatization of this compound to create a library of novel ligands. By modifying the amine groups or the cycloheptyl moiety, ligands with tailored steric and electronic properties could be designed. The performance of these new ligands could then be evaluated in a variety of catalytic transformations, aiming to expand the scope and improve the efficiency of reactions such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The unique conformational properties of the seven-membered ring could lead to unexpected and highly selective catalytic outcomes.

Integration into Novel Functional Materials with Tailored Properties

The incorporation of this compound into functional materials represents a promising area for future research. Its distinct structure could be leveraged in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers. These materials could exhibit interesting properties for applications in gas storage, separation, or as sensors. The chirality of the diamine could also be exploited to create materials with chiroptical properties.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new chemical entities. Future research on this compound would benefit significantly from advanced computational modeling. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations could be employed to predict the conformational preferences of the diamine and its metal complexes. This predictive capability would be invaluable for the rational design of new catalysts and materials, allowing for the screening of virtual libraries of derivatives to identify the most promising candidates for synthesis and experimental validation.

Interdisciplinary Research Opportunities for this compound in Chemical Science

The full potential of this compound will likely be realized through interdisciplinary collaborations. For instance, its derivatives could be explored for their biological activity, a common avenue for chiral diamines. rsc.org Collaborations between synthetic chemists, materials scientists, and computational chemists will be crucial for fully exploring the applications of this compound. Such interdisciplinary efforts could lead to breakthroughs in catalysis, materials science, and medicinal chemistry, highlighting the broad potential impact of this yet-to-be-extensively-studied diamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.